2-(Perfluorododecyl)ethanol

Description

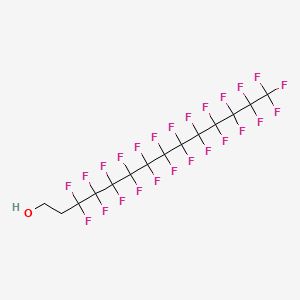

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F25O/c15-3(16,1-2-40)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h40H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJBWKVSJWYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25CH2CH2OH, C14H5F25O | |

| Record name | 1-Tetradecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068170 | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39239-77-5 | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39239-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039239775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUORODODECYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47BGO880HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Chemistry of 2 Perfluorododecyl Ethanol

Established Synthetic Routes for 2-(Perfluorododecyl)ethanol

The primary industrial method for manufacturing this compound and other long-chain FTOHs is through a process known as telomerization. researchgate.netscholaris.cataylorandfrancis.comresearchgate.net This multi-step process allows for the controlled synthesis of perfluoroalkyl substances.

The telomerization process can be summarized in the following key stages:

Telomerization of Tetrafluoroethylene (B6358150) (TFE): A perfluoroalkyl iodide (the "telogen"), such as perfluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene (the "taxogen") to produce a mixture of longer-chain perfluoroalkyl iodides. researchgate.net This product mixture is often referred to as "Telomer A". taylorandfrancis.com

Ethylenation: The resulting perfluoroalkyl iodide mixture (Telomer A) is then reacted with ethylene (B1197577) (CH₂=CH₂). This step inserts an ethylene group to form perfluoroalkyl ethyl iodides, known as "Telomer B". researchgate.nettaylorandfrancis.comwa.gov For the synthesis of the precursor to this compound, the corresponding C₁₂F₂₅CH₂CH₂I would be formed.

Hydrolysis: The final step involves the hydrolysis of the perfluoroalkyl ethyl iodide (Telomer B) to yield the desired 1H,1H,2H,2H-perfluoroalkan-1-ol, which in this case is this compound. google.com

An alternative established synthetic route involves the direct reaction of a perfluorinated iodide with ethylene oxide. For instance, the synthesis of the closely related 2-(Perfluorodecyl)ethanol involves reacting perfluorodecyl iodide with ethylene oxide in the presence of a base like potassium hydroxide, typically under an inert atmosphere to prevent side reactions. The final product is then purified using techniques such as distillation or recrystallization.

Table 1: Key Industrial Production Steps for Fluorotelomer Alcohols

| Step | Reactants | Product | Common Name |

|---|---|---|---|

| 1 | Perfluoroalkyl iodide (e.g., C₂F₅I), Tetrafluoroethylene (TFE) | Mixture of C₂F₅(CF₂CF₂)ₙI | Telomer A |

| 2 | C₂F₅(CF₂CF₂)ₙI, Ethylene | C₂F₅(CF₂CF₂)ₙCH₂CH₂I | Telomer B |

Novel Approaches in the Synthesis of Long-Chain Fluorotelomer Alcohols

Researchers are continuously exploring more efficient and potentially greener synthetic routes for FTOHs. One such novel approach is the single-step hydrolysis of fluorinated alkyl halides. This method utilizes alkali metal salts of 4-hydroxybutyrate in a γ-butyrolactone solvent to convert fluorinated alkyl halides to their corresponding alcohols with high efficiency and selectivity. smolecule.com This approach is notable for potentially eliminating multiple reaction steps and the use of hazardous reagents common in traditional methods. smolecule.com

Another innovative method involves the thermal alkylation of ambidentate lactams with 2-(perfluoroalkyl)-1-iodoalkanes. acs.org The introduction of water as a second nucleophile into the reaction system has been shown to alter the reaction mechanism and product distribution, in some cases leading to higher yields of the desired alcohol. acs.org For example, when δ-valerolactam or ε-caprolactam are reacted with a 2-(perfluoroalkyl)-1-iodoethane in the presence of water, a higher yield of the corresponding 2-(perfluoroalkyl)ethanol is observed compared to reactions without water. acs.org

Chemical Modifications and Derivatization Strategies of this compound for Specific Research Applications

The functional hydroxyl group of this compound allows for various chemical modifications and derivatization strategies, which are essential for its use in specific research applications, particularly in analytical chemistry.

Common chemical reactions involving 2-(Perfluorodecyl)ethanol include:

Oxidation: The alcohol can be oxidized to form the corresponding perfluorinated carboxylic acid. For example, 2-(Perfluorodecyl)ethanol can be oxidized to perfluorodecanoic acid using strong oxidizing agents.

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Esterification: FTOHs are key raw materials for producing fluorotelomer acrylates and methacrylates, which are used to manufacture fluorotelomer-based polymers. researchgate.net

A significant challenge in the environmental analysis of FTOHs is their low ionization efficiency in common analytical techniques like liquid chromatography-mass spectrometry (LC-MS). To overcome this, derivatization methods have been developed to enhance detection sensitivity. A notable strategy is the derivatization of FTOHs with dansyl chloride (DNS) in the presence of a catalyst such as 4-(dimethylamino)-pyridine (DMAP). researchgate.net This pre-column derivatization significantly improves the sensitivity of LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) analysis, allowing for the detection of FTOHs at much lower concentrations than without derivatization or by using gas chromatography-mass spectrometry (GC-MS). researchgate.net This enhanced sensitivity is crucial for detecting trace levels of FTOHs in environmental matrices like sediment. researchgate.net

Table 2: Comparison of Detection Limits for FTOHs with and without Derivatization

| Compound | Derivatization Agent | Analytical Method | Instrument Detection Limit (IDL) (µg/L) |

|---|---|---|---|

| 4:2 FTOH | Dansyl Chloride | LC-ESI-MS/MS | 0.014 |

| 6:2 FTOH | Dansyl Chloride | LC-ESI-MS/MS | 0.015 |

| 8:2 FTOH | Dansyl Chloride | LC-ESI-MS/MS | 0.014 |

| 10:2 FTOH | Dansyl Chloride | LC-ESI-MS/MS | 0.0093 |

| 10:1 FTOH | Dansyl Chloride | LC-ESI-MS/MS | 0.0075 |

Data sourced from a study on derivatization for sensitive determination of FTOHs. researchgate.net

Isotopic Labeling Techniques for this compound in Tracer Studies

Isotopically labeled standards are indispensable for the accurate quantification of compounds in complex matrices and for conducting tracer studies to understand environmental fate and transport. For this compound and other FTOHs, stable isotope-labeled analogues are synthesized for these purposes. utrgv.edu

An example of a commercially available labeled standard is 2-Perfluorodecyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol. hereon.de These labeled compounds, which incorporate heavy isotopes like Deuterium (²H) and Carbon-13 (¹³C), are chemically identical to their native counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified separately by mass spectrometry.

In environmental analysis, these labeled compounds are used as internal standards in isotopic dilution methods. For example, in the analysis of air samples for FTOHs using GC-MS, ¹³C-labeled internal standards are added to the sample at the beginning of the analytical process. By comparing the signal of the native analyte to the known concentration of the added labeled standard, precise quantification can be achieved, correcting for any sample loss during preparation and analysis. The use of stable isotope probing (SIP) with labeled compounds like ¹³C- or ¹⁵N-labeled FTOHs is also a powerful technique to trace the biodegradation pathways of these contaminants in the environment and identify the microorganisms responsible for their transformation. utrgv.edu

Table 3: Examples of Isotopically Labeled Fluorotelomer Alcohols for Research

| Labeled Compound Name | Abbreviation | Use |

|---|---|---|

| 2-Perfluorodecyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol | MFDET | Internal standard for isotopic dilution analysis |

| 2-Perfluorobutyl-[1,1-²H₂, 1,2-¹³C₂]-ethanol | MFBET | Internal standard for isotopic dilution analysis |

| 2-Perfluorohexyl-[1,1-²H₂, 1,2-¹³C₂]-ethanol | MFHET | Internal standard for isotopic dilution analysis |

| 2-Perfluorooctyl-[1,1-²H₂, 1,2-¹³C₂]-ethanol | - | Internal standard for isotopic dilution analysis |

Information compiled from multiple sources. hereon.denih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 2 Perfluorododecyl Ethanol

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical initial step, designed to isolate 2-(Perfluorododecyl)ethanol from interfering matrix components and concentrate it to levels amenable to instrumental analysis. researchgate.net The choice of technique is highly dependent on the specific environmental matrix being studied, such as water, soil, air, or biota.

A variety of extraction and clean-up procedures are employed to process samples for FTOH analysis. Solvent extraction is a common first step. For aqueous samples, methods have been developed using solvents like acetonitrile (B52724) and methyl tert-butyl ether (MTBE), with both demonstrating recoveries in the range of 70 to 120%. nih.gov For solid matrices like house dust, ultrasonication with methanol (B129727) has been successfully used to extract per- and polyfluoroalkyl substances (PFAS). researchgate.net

Following initial extraction, a clean-up step is essential to remove co-extracted matrix interferences that can affect instrumental analysis. researchgate.net Dispersive solid-phase extraction (dSPE) with graphitized carbon black (GCB) is a widely used clean-up technique. researchgate.net This method is effective in removing pigments and other interfering substances from the extract. researchgate.net Solid-phase extraction (SPE) is another prevalent technique for both concentrating the analyte and cleaning the sample. researchgate.netresearchgate.net Weak anion exchange (WAX) cartridges are often used for PFAS analysis, allowing for the removal of matrix interferences and concentration of the analytes. nih.gov

Table 1: Example Extraction and Clean-up Methods for FTOHs

| Matrix | Extraction Method | Clean-up Sorbent | Typical Recovery | Source |

|---|---|---|---|---|

| Aqueous Samples | Acetonitrile or MTBE Extraction | - | 70-120% | nih.gov |

| House Dust | Methanol Ultrasonication | Dispersive Graphitized Carbon | 72-95% | researchgate.net |

To ensure the accuracy and reliability of quantification, mass-labeled internal standards are indispensable in the analysis of this compound. nih.govfoodriskmanagement.com These are typically stable isotope-labeled analogues of the target analyte, such as those containing Carbon-13 (¹³C). nih.govfoodriskmanagement.com An internal standard is added to a sample at a known concentration prior to extraction and analysis. nih.gov

The primary purpose of using internal standards is to correct for variations in analytical response caused by matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) and for any loss of analyte during the sample preparation and analysis process. foodriskmanagement.com Since the mass-labeled internal standard has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix and the experimental procedures in the same way. foodriskmanagement.com By comparing the instrument response of the native analyte to that of the internal standard, a more accurate quantification can be achieved. foodriskmanagement.com For FTOHs, specific mass-labeled standards such as 2-perfluorodecyl-[1,1-²H₂]-[1,2-¹³C₂]-ethanol have been utilized in analytical methods. nih.gov

Chromatographic Separation Techniques

Chromatography is the core separation science used to isolate this compound from other compounds in the sample extract before it enters the mass spectrometer for detection.

Gas chromatography-mass spectrometry (GC-MS) is a preferred technique for the targeted analysis of volatile and semi-volatile compounds like FTOHs. nih.gov This preference is often due to better sensitivity for FTOHs compared to liquid chromatography-mass spectrometry (LC-MS) under certain conditions. nih.gov Advanced GC-MS techniques, such as thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS), have been developed to quantify trace levels of FTOHs in air samples. nih.gov This method offers high sensitivity and selectivity through the use of multiple reaction monitoring (MRM). nih.gov Another approach involves GC coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS) using an atmospheric pressure chemical ionization (APCI) source, which allows for the detection of the protonated molecule as the base peak, suitable for MS/MS experiments. ub.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for the analysis of a broad range of PFAS, including FTOHs. nih.govmdpi.com This technique is particularly suited for non-volatile and water-soluble compounds. Ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) systems are often used to achieve better separation efficiency and faster analysis times compared to conventional HPLC. mdpi.com

A typical LC-MS/MS method for FTOHs involves reversed-phase chromatography with a C18 column. myadlm.org The mobile phase conditions are optimized to achieve good chromatographic peak shape and to facilitate the formation of deprotonated molecules ([M-H]⁻) in the negative ion electrospray ionization (ESI) source. nih.gov The high specificity of tandem mass spectrometry allows for the selective detection of this compound even in complex matrices. nih.gov

Detection and Quantification Strategies

The final step in the analytical process is the detection and quantification of the separated analyte. For this purpose, tandem mass spectrometry (MS/MS) is the detector of choice due to its high selectivity and sensitivity. nih.gov

In MS/MS analysis, a specific precursor ion for this compound is selected in the first mass analyzer. This ion is then fragmented, and specific product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. nih.govmdpi.com Typically, one precursor-to-product ion transition is used for quantification (quantifier), while one or more additional transitions are monitored for confirmation of the analyte's identity (qualifiers). nih.gov

Quantification is achieved by creating a calibration curve. This is done by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the mass-labeled internal standard. nih.gov The response ratio of the analyte to its internal standard is plotted against the analyte concentration. The concentration of this compound in an unknown sample is then determined by calculating its response ratio and interpolating the concentration from the calibration curve. nih.gov Method detection limits for FTOHs using LC/MS/MS can be as low as 0.09 ng/mL in water samples. nih.gov

Table 2: Common Mass Spectrometry Parameters for FTOH Analysis

| Technique | Ionization Mode | Monitoring Mode | Key Advantage | Source |

|---|---|---|---|---|

| GC-MS/MS | Electron Ionization (EI) or Chemical Ionization (CI) | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for volatile FTOHs | nih.gov |

| GC-(APCI)QTOF MS | Atmospheric Pressure Chemical Ionization (APCI) | Full Scan / MS/MS | Provides accurate mass measurements for structural confirmation | ub.edu |

Targeted Analysis Using Specific MRM Transitions

Targeted analysis using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is a highly specific and sensitive method for quantifying this compound. This technique involves the selection of a specific precursor ion, which is the molecular ion or a prominent fragment of the target analyte, and then monitoring for the production of a specific product ion after collision-induced dissociation.

For fluorotelomer alcohols (FTOHs) like this compound, the analytical process begins with the optimization of mass transitions. This is achieved by analyzing standards in full scan mode to identify the most abundant ions. These ions are then subjected to product ion scans at various collision energies to determine the most stable and intense precursor-to-product ion transitions. Typically, one transition is selected for quantification (quantifier) due to its high signal abundance, while one or two other transitions are used for confirmation (qualifiers). This multi-transition approach significantly enhances the reliability of compound identification by ensuring that the relative intensities of the quantifier and qualifier ions in a sample match those of a known standard.

The following table illustrates typical parameters in an MRM method for FTOH analysis.

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | The method used to ionize the analyte. | Electron Impact (EI) |

| Precursor Ion (m/z) | The mass-to-charge ratio of the ion selected for fragmentation. | Specific to the analyte |

| Product Ion (m/z) | The mass-to-charge ratio of the fragment ion monitored. | Specific to the analyte |

| Collision Energy (eV) | The energy applied to induce fragmentation of the precursor ion. | Optimized for each transition |

| Dwell Time (ms) | The time spent monitoring a specific MRM transition. | Adjusted to ensure sufficient data points per peak |

This table is interactive. Users can sort and filter the data as needed.

Semi-Quantitative Approaches for Uncalibrated Analogs

In environmental samples, it is common to encounter a wide array of per- and polyfluoroalkyl substances (PFAS), including analogs of this compound for which certified analytical standards are not commercially available. In such cases, semi-quantitative approaches are employed to estimate their concentrations. These methods are crucial for assessing the broader scope of PFAS contamination beyond a limited list of targeted compounds.

One common strategy involves using the calibration curve of a closely related, calibrated compound (a surrogate) to estimate the concentration of the uncalibrated analog. The selection of the surrogate is critical and is typically based on similarities in chemical structure, such as fluorinated chain length and functional group, which are presumed to result in a similar ionization response in the mass spectrometer.

Another approach is the development of "average PFAS calibration curves" where the responses of multiple target PFAS are used to create a generalized calibration model. This can be particularly useful when a large number of uncalibrated suspects are detected. While these semi-quantitative estimates carry a higher degree of uncertainty than fully quantitative results, they provide valuable information for prioritizing further research and risk assessment. The uncertainty can be substantial, sometimes up to an order of magnitude or more, depending on how well the surrogate's response matches the uncalibrated analyte.

Method Detection Limit (MDL) and Calibration Curve Validation

Establishing the Method Detection Limit (MDL) and validating the calibration curve are fundamental steps in ensuring the quality and reliability of analytical data for this compound. The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from method blank results.

The determination of the MDL typically involves the analysis of a minimum of seven replicate samples spiked at a concentration two to ten times the estimated MDL. The standard deviation of these replicate measurements is then used to calculate the MDL.

Calibration curve validation is essential to demonstrate the linear relationship between the instrument response and the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards at different known concentrations. According to the International Committee on Harmonization (ICH), the limit of detection (LOD) and limit of quantification (LOQ) can be calculated based on the standard deviation of the response and the slope of the calibration curve. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response (often estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).

S is the slope of the calibration curve.

The validity of the calibration curve is assessed by parameters such as the correlation coefficient (R²) and the relative standard deviations (RSDs) of the relative response factors (RRF). For instance, RSDs for RRFs in the range of 7.9 – 13.3% have been reported for FTOH analysis.

Application of Thermal Desorption (TD) Samplers for Atmospheric Analysis

Due to their volatility, fluorotelomer alcohols like this compound can be present in the atmosphere. Thermal desorption (TD) samplers offer an effective method for collecting and analyzing these airborne compounds. This technique involves drawing air through a sorbent tube, where volatile organic compounds (VOCs) are trapped. The tube is then heated, and the desorbed analytes are transferred by a carrier gas to a gas chromatograph (GC) for separation and analysis, often by mass spectrometry.

TD-GC-MS/MS systems provide high sensitivity, allowing for the detection of trace levels of FTOHs emitted from various sources. Sorbent tubes are typically packed with materials like Tenax® TA, which can effectively capture a wide range of compounds. The process involves several key steps:

Sampling : Air is actively pumped through a stainless-steel tube packed with an adsorbent polymer.

Thermal Desorption : The tube is heated (e.g., at 250°C) to release the trapped analytes.

Cryo-focusing : The desorbed analytes are focused at the head of the GC column using a cold trap (e.g., at -30°C) to ensure sharp chromatographic peaks.

Analysis : The cold trap is rapidly heated, injecting the analytes into the GC-MS/MS for separation and detection.

This method eliminates the need for solvent extraction, reducing sample handling and potential contamination. It is a powerful tool for monitoring atmospheric concentrations of this compound and other volatile PFAS.

Quality Assurance and Quality Control Protocols in this compound Analysis

A comprehensive QA/QC program includes several key elements:

Method Blanks : Analyzing a clean matrix (e.g., reagent water or solvent) in the same manner as the samples to check for contamination introduced during the analytical process.

Initial Demonstration of Capability : Before analyzing any samples, the laboratory must demonstrate its ability to meet performance standards for the method.

Spiked Samples : Fortifying a clean matrix or a sample with a known amount of the analyte to assess the accuracy and recovery of the method.

Continuing Calibration Verification : Periodically analyzing a calibration standard to ensure the instrument's response remains stable throughout the analytical run.

Internal Standards : Adding a known amount of a compound (often an isotopically labeled version of the analyte) to every sample, blank, and standard to correct for variations in instrument response and sample preparation.

Documentation and Traceability : Maintaining thorough records of all analytical procedures, results, and QC checks to ensure data can be reconstructed and verified.

These protocols are designed to monitor and control various aspects of the analysis, including precision, accuracy, and potential sources of error, thereby ensuring the integrity of the final reported concentrations of this compound.

Environmental Occurrence and Distribution of 2 Perfluorododecyl Ethanol

Presence in Aquatic Systems: Rivers, Lakes, and Drinking Water Sources

While specific data on the widespread concentration of 2-(Perfluorododecyl)ethanol in aquatic systems are limited, its potential for entering waterways is recognized, primarily through industrial activities.

Direct and comprehensive studies detailing the spatial and temporal distribution of this compound in various aquatic environments are not extensively available. However, research on other PFAS compounds following spills provides insight into potential distribution patterns. For instance, after a large spill of aqueous film-forming foam (AFFF), which contains various PFAS, a study showed that total PFAS concentrations in sediments ranged from 115 to 15,931 pg g⁻¹ dry weight. The distribution was influenced by regional hydrodynamics and the specifics of the event, indicating that any significant release of this compound would likely lead to varied and dynamic concentrations in affected water bodies. The behavior of long-chain PFAAs in aquatic microcosms further suggests that suspended particulate matter in water is an important exposure source for aquatic organisms, which could influence the distribution of this compound and its degradation products.

Industrial and commercial wastewater discharges are a significant pathway for PFAS to enter the environment. The U.S. Environmental Protection Agency (EPA) has identified this compound (listed as 10:2 Fluorotelomer alcohol) as a specific compound for review in industrial wastewater discharges. Facilities involved in the manufacturing or use of organic chemicals, plastics, and synthetic fibers, as well as those that use PFAS in coatings for products, are potential sources. Discharges from these industries can lead to elevated localized concentrations of PFAS in the receiving waters. The presence of this compound in such discharges would directly contribute to its concentration in nearby aquatic ecosystems.

Occurrence in Atmospheric Compartments: Indoor and Outdoor Air Environments

Fluorotelomer alcohols (FTOHs) like this compound are volatile and have been detected in both indoor and outdoor air, even in remote locations, which suggests they undergo long-range atmospheric transport. The atmospheric lifetime of FTOHs is estimated to be around 20 days, sufficient for widespread distribution.

Studies have found that indoor air concentrations of FTOHs are often significantly higher than outdoor levels, indicating that indoor environments are a key source to the outdoors. This is likely due to the use of FTOHs in a variety of consumer products. For example, one study found that 10:2 FTOH was most abundant in indoor sites in Mexico, pointing to the presence of older fluorinated products. In contrast, shorter-chain FTOHs were dominant in U.S. indoor locations, reflecting a shift in chemical production.

Table 1: Reported Atmospheric Concentrations of Fluorotelomer Alcohols (FTOHs)

| Location/Study Type | Compound(s) | Concentration Range (pg m⁻³) | Reference |

|---|---|---|---|

| Alpine Summits (Sonnblick and Zugspitze) | 10:2 FTOH | <LOD to 72.4 | |

| North American Troposphere | FTOHs (general) | 17 - 135 | |

| Ottawa, Canada (Indoor Air) | MeFOSE (related precursor) | Geometric Mean: 1968 | |

| Ottawa, Canada (Indoor Air) | EtFOSE (related precursor) | Geometric Mean: 1033 |

Detection in Biota: Aquatic Organisms (Fish, Zoobenthos)

The detection of PFAS in biota is a critical area of environmental science, as these compounds can accumulate in living organisms.

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment). In general, long-chain PFAS have a higher potential for bioaccumulation in biota than short-chain ones. The tendency of a substance to accumulate is often measured by the bioaccumulation factor (BAF), and a substance is considered bioaccumulative if its BAF is greater than 2000.

Studies on perfluoroalkyl acids (PFAAs), which are degradation products of FTOHs, show that their uptake constant in organisms like carp (B13450389) increases with increasing carbon chain length, while the elimination rate decreases. This suggests that a long-chain compound like this compound would be readily taken up and slowly eliminated, leading to its accumulation. Furthermore, research indicates that many PFAS precursors, such as FTOHs, may have a higher bioaccumulation potential than the terminal PFAAs they degrade into. The hydrophobic nature of 2-(Perfluorodecyl)ethanol can lead to its accumulation in biological tissues, raising concerns about its long-term effects.

Identifying the sources of PFAS contamination is a complex challenge that can be addressed using chemical fingerprinting and advanced statistical methods. Specific sources of PFAS are believed to have characteristic distributions of individual compounds, resulting in a unique "chemical fingerprint". By comparing the PFAS profiles in biota to the profiles of known sources, it is possible to identify the dominant contributors to contamination.

For example, distinct PFAS fingerprints have been identified for sources such as the use of aqueous film-forming foams (AFFF), discharges from paper product manufacturing, and long-range atmospheric transport. To analyze these complex datasets, researchers employ multivariate statistical techniques like Principal Component Analysis (PCA) and cluster analysis. PCA is a mathematical procedure that transforms a large number of correlated variables (i.e., concentrations of different PFAS) into a smaller number of uncorrelated variables called principal components. This simplifies the dataset and allows for graphical representation to identify relationships and group samples with similar contamination profiles, thereby helping to apportion the contribution of different sources. Advanced analytical workflows combining techniques like ion mobility spectrometry with high-resolution mass spectrometry (IMS-HRMS) and chemometric tools further enhance the ability to confidently identify PFAS fingerprints in complex biological samples.

Identification in Solid Matrices: Sediments and Soils

This compound, a member of the fluorotelomer alcohol (FTOH) class of per- and polyfluoroalkyl substances (PFAS), has been identified in various solid environmental matrices, including soils and sediments. Its presence in these compartments is often linked to industrial activities and the land application of biosolids.

Research conducted at a fluorotelomer manufacturing facility revealed the presence of 12:2 FTOH, which is another name for this compound, in surrounding soils. In the most contaminated soil samples, the average concentration of this compound was found to be 217 ng/g dry weight (dw) nih.gov. The homologue profile in these soils showed a predominance of 12:2 FTOH and 14:2 FTOH, indicating a direct link to the industrial source nih.gov.

The application of sludge to agricultural fields is another significant pathway for the introduction of this compound into the soil environment. A study of sludge-applied soils documented the presence of 12:2nFTOH at concentrations ranging from 2 to 134 ng/g researchgate.net. This research also highlighted the persistence of these compounds in the soil for at least five years after the cessation of sludge application researchgate.net.

In marine environments, fluorotelomer alcohols have also been detected in sediment samples. While one study reported total FTOH concentrations in marine sediments to be in the range of 0.19–0.52 ng/g dw, the specific concentration of 12:2 FTOH was not detailed mdpi.com. The presence of these compounds in marine sediments points to their widespread environmental distribution mdpi.com.

Table 1: Concentration of this compound (12:2 FTOH) in Soil and Sediment Samples

| Environmental Matrix | Location/Source | Concentration Range | Average Concentration | Reference |

|---|---|---|---|---|

| Soil | Near a fluorotelomer manufacturing facility | Not specified | 217 ng/g (dw) in most contaminated soil | nih.gov |

| Sludge-applied soil | Agricultural fields | 2–134 ng/g | Not specified | researchgate.net |

| Marine sediment | Not specified | 0.19–0.52 ng/g (total FTOHs) | Not specified | mdpi.com |

Contributions from Specific Source Categories (e.g., Food Contact Materials)

Food contact materials (FCMs) represent a significant source category for the environmental distribution of this compound. This compound is utilized in the manufacturing of paper and board products that come into contact with food to impart grease and water resistance.

A comprehensive investigation of 94 food-contact materials identified 12:2 FTOH in a significant number of samples, with concentrations ranging from less than 0.02 to 8450 ng/g nih.govacs.orgacs.org. This study revealed that the median concentration of total FTOHs was notably high in certain FCMs, such as popcorn bags (18,200 ng/g) and eco-friendly paper tableware (2990 ng/g) nih.govacs.orgresearchgate.net. The profile of FTOHs in these materials varied, with some being dominated by 6:2 FTOH, others by 8:2 FTOH, and a significant portion by 10:2 FTOH, indicating specific uses of different FTOH congeners for various commercial applications nih.govacs.orgresearchgate.net.

The potential for this compound to migrate from FCMs into food has been demonstrated through migration studies. The migration efficiency of FTOHs from paper bowls was tested using various food simulants. The results showed that migration is influenced by the nature of the simulant, with efficiencies ranging from 0.004–0.24% into water and 10% ethanol (B145695), to as high as 0.06–13.0% into 50% ethanol nih.govacs.org. It was also observed that migration efficiencies tend to decrease as the carbon chain length of the FTOH increases nih.govacs.org.

Further research has detected the presence of 12:2 FTOH as a residual component in fluorinated materials like Teflon Advance products, further establishing its link to food-contact surfaces acs.org. The use of such materials in food packaging and cookware is a direct pathway for human exposure and environmental release researchgate.netewg.org.

Table 2: Detection of this compound (12:2 FTOH) in Food Contact Materials

| Food Contact Material Category | Concentration Range of 12:2 FTOH | Median Concentration of Total FTOHs | Reference |

|---|---|---|---|

| Various Paper-based FCMs | <0.02–8450 ng/g | Not specified | nih.govacs.orgacs.org |

| Eco-friendly paper tableware | Not specified | 2990 ng/g | nih.govacs.orgresearchgate.net |

| Popcorn bags | Not specified | 18,200 ng/g | nih.govacs.orgresearchgate.net |

| Other FCMs | Not specified | <0.55–38.7 ng/g | nih.govacs.orgresearchgate.net |

| Teflon Advance products | Detected | Not specified | acs.org |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 12:2 Fluorotelomer alcohol (12:2 FTOH) |

| 14:2 Fluorotelomer alcohol (14:2 FTOH) |

| 6:2 Fluorotelomer alcohol (6:2 FTOH) |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) |

Environmental Fate and Transport Mechanisms of 2 Perfluorododecyl Ethanol

Volatilization and Air-Water Partitioning

Fluorotelomer alcohols (FTOHs) are considered semi-volatile compounds. alsglobal.com Their tendency to move from water to air is a crucial transport pathway. Due to their high volatility, FTOHs can undergo long-range environmental transport in the atmosphere. alsglobal.eualsglobal.com Studies have shown that FTOHs with longer perfluorinated chains, such as 10:2 FTOH, are frequently detected in ambient air, including near landfills, which act as sources of these compounds to the atmosphere. rsc.orgrsc.org In air samples, FTOHs predominantly partition to the gas phase rather than the particle phase. rsc.orgrsc.org For instance, the gas-phase associated fraction of FTOHs can represent 90% or more of the total atmospheric concentration. rsc.org

The vapor pressure of 10:2 FTOH is significantly higher than its non-fluorinated analogue, dodecanol, making it about 1000 times more volatile. mst.dkresearchgate.net This increased volatility is attributed to the unique molecular geometry and the potential for intramolecular hydrogen bonding in FTOHs. mst.dk

Henry's Law Constant Considerations and Model Validation

The partitioning of a chemical between air and water is quantified by the Henry's Law Constant (K_H), a critical parameter for environmental fate modeling. acs.org Experimental determination of K_H for FTOHs has yielded a range of values, partly due to challenges in measurement caused by the compounds' tendency to adsorb to surfaces. acs.org

One study using an integrated gas-stripping method determined K_H values for several FTOHs, including 10:2 FTOH, over a temperature range of 309.6 K to 334.2 K. acs.org The results indicated that the Henry's Law constants for 6:2, 8:2, and 10:2 FTOH were similar in magnitude, an observation attributed to the influence of molecular geometry on physicochemical properties. acs.orgacs.org As the perfluorinated chain length increases beyond eight carbons, the molecule is thought to adopt a helical conformation, which impacts its thermodynamic properties. acs.org

| Temperature (K) | Dimensionless Henry's Law Constant (K_AW) |

|---|---|

| 309.6 | Data not explicitly provided for 10:2 FTOH alone, but shown graphically to be similar to 6:2 and 8:2 FTOH. |

| 334.2 | Data not explicitly provided for 10:2 FTOH alone, but shown graphically to be similar to 6:2 and 8:2 FTOH. |

Note: The source provides a graphical representation showing the trend and similarity between 6:2, 8:2, and 10:2 FTOH, but does not tabulate the specific values for 10:2 FTOH.

Influence of pH and Cosolvent Effects on Volatility

As a neutral alcohol, 2-(Perfluorododecyl)ethanol has a high pKa (estimated >14) and does not ionize under environmentally relevant pH conditions. rsc.org Consequently, its intrinsic volatility and air-water partitioning are not directly influenced by changes in environmental pH. rsc.org

However, the presence of cosolvents, particularly at contaminated sites, can alter its partitioning behavior. For example, at sites impacted by Aqueous Film-Forming Foams (AFFF), which often contain mixtures of hydrocarbons and various PFAS, the complex chemical matrix can affect the fugacity and transport of 10:2 FTOH. alsglobal.eualsglobal.comalsglobal.com

Sublimation from Solid Phases and Bubble Bursting Mechanisms

This compound can exist as a solid at ambient temperatures and has been shown to partition from a solid phase directly into the gas phase through sublimation. mst.dk This process is an important mechanism for its entry into the atmosphere from contaminated soils or from the surface of consumer products. rsc.org Experimental data for 10:2 FTOH provides insight into this pathway.

| Property | Value | Conditions |

|---|---|---|

| Log of Solid Phase Vapor Pressure (log Psd) | -0.9 ± 0.02 | 298.15 K (in Pa) |

| Enthalpy of Sublimation (ΔsubHb) | 94.3 ± 4.4 kJ/mol | 296.3-318.3 K |

In aquatic environments, the surfactant-like properties of 10:2 FTOH cause it to accumulate at the air-water interface. acs.org This surface-active behavior facilitates its transfer from water to the atmosphere via aerosol formation, driven by mechanisms like bubble bursting. As bubbles rise through the water column and burst at the surface, they eject tiny droplets enriched with the surface-active substances into the air, contributing to atmospheric transport.

Sorption and Desorption Dynamics in Environmental Media

The partitioning of this compound between water and solid phases like soil and sediment is a key process controlling its mobility. researchgate.netacs.org The primary mechanism for sorption is the interaction between the hydrophobic perfluorinated tail of the molecule and the organic carbon fraction of the solid media. researchgate.netacs.orgnih.gov

Research on the homologous series of FTOHs has demonstrated a clear trend: as the length of the perfluorocarbon chain increases, sorption to soil organic carbon becomes stronger. researchgate.netacs.orgnih.gov Each additional CF2 group in the chain increases the organic carbon-normalized sorption coefficient (Koc) by approximately 0.87 log units. researchgate.netacs.orgnih.gov Consequently, 10:2 FTOH, with its long C10 perfluorinated chain, exhibits strong sorption tendencies compared to shorter-chain FTOHs. researchgate.netnih.gov This strong adsorption to soil and sludge can significantly reduce its partitioning to air. mst.dkacs.org

| Factor | Influence on Sorption | Reference |

|---|---|---|

| Perfluorocarbon Chain Length | Longer chain length (like in 10:2 FTOH) leads to stronger sorption. | researchgate.netacs.orgnih.gov |

| Soil/Sediment Organic Carbon Content | Higher organic carbon content increases sorption capacity. | researchgate.netacs.orgnih.gov |

| Presence of Cosolvents | Can alter solubility and affect sorption coefficients. | researchgate.netacs.orgnih.gov |

Aqueous Transport and Mobility in Surface and Groundwater Systems

Despite its strong tendency to sorb to organic matter, this compound can be transported in aqueous systems. alsglobal.com Its limited but measurable aqueous solubility allows for dissolution and subsequent advective transport with flowing surface water or groundwater. researchgate.netacs.org However, its movement through subsurface environments is significantly retarded by sorption to aquifer materials.

A critical aspect of its aqueous transport is its role as a precursor to more mobile and persistent PFAS. alsglobal.eunih.gov Through microbial biotransformation in aquatic systems, 10:2 FTOH can degrade into intermediate products like 10:2 fluorotelomer carboxylic acid (10:2 FTCA) and 10:2 fluorotelomer unsaturated carboxylic acid (10:2 FTUCA), and ultimately to terminal degradation products like perfluorodecanoate (PFDA) and perfluorooctanoic acid (PFOA). utoronto.canih.govresearchgate.net These resulting PFCAs are generally more water-soluble and less sorptive than the parent FTOH, leading to greater mobility in groundwater plumes.

Intermedia Transfer Processes (e.g., Air-Surface Exchange, Sediment-Water Exchange)

The environmental distribution of this compound is characterized by continuous exchange between different environmental compartments.

Air-Surface Exchange: Volatilization and sublimation transfer 10:2 FTOH from soil and water surfaces into the atmosphere. rsc.orgmst.dk Conversely, atmospheric 10:2 FTOH can be returned to terrestrial and aquatic ecosystems through wet deposition (scavenging by precipitation) and dry deposition (gravitational settling of particles to which it may be adsorbed). rsc.orgrsc.org This long-range atmospheric transport and subsequent deposition is a key reason for the presence of FTOHs and their degradation products in remote environments. utoronto.carsc.org

Sediment-Water Exchange: In aquatic systems, sediments act as a significant reservoir for 10:2 FTOH due to its strong sorption affinity. nih.gov The compound can be transferred from the water column to the sediment bed through the settling of suspended particles to which it is sorbed. Desorption from bed sediments can, in turn, release 10:2 FTOH back into the overlying water, making sediments a long-term, secondary source of contamination. Physical processes such as bioturbation and sediment resuspension can enhance this exchange.

Biotransformation and Abiotic Degradation Pathways of 2 Perfluorododecyl Ethanol

Microbial Degradation Processes

Microbial activity is a primary driver for the transformation of FTOHs in various environmental compartments, including soil, sediment, and wastewater treatment systems. acs.org These processes can occur under both aerobic and anaerobic conditions, leading to a variety of transformation products.

Under aerobic conditions, the biotransformation of FTOHs is initiated by microbial oxidation of the alcohol functional group. researchgate.net This process typically involves a multi-step pathway mediated by enzymes like cytochrome P450 monooxygenases. nih.govnih.gov The generally accepted aerobic pathway for FTOHs, which 2-(perfluorododecyl)ethanol is expected to follow, involves:

Oxidation to Aldehyde : The primary alcohol group is first oxidized to form the corresponding fluorotelomer aldehyde (FTAL). This is a transient and highly reactive intermediate. researchgate.netnih.gov

Oxidation to Carboxylic Acid : The FTAL is rapidly oxidized further to a more stable fluorotelomer carboxylic acid (FTCA). researchgate.netnih.gov

Further Transformation : The FTCA can then undergo further biotransformation. One key pathway is dehydrohalogenation, which results in the formation of a fluorotelomer unsaturated carboxylic acid (FTUCA). researchgate.net Subsequent steps can involve beta-oxidation, which cleaves two-carbon units, ultimately leading to the formation of persistent perfluorocarboxylic acids (PFCAs). nih.gov

Studies on various FTOHs have been conducted in diverse matrices such as soil, activated sludge, and pure bacterial cultures, consistently identifying PFCAs and other polyfluorinated acids as major products. acs.org For instance, the fungus Cunninghamella elegans has been shown to completely consume 6:2 FTOH within 48 hours, primarily transforming it into 5:3 fluorotelomer carboxylic acid (5:3 FTCA). nih.gov

Anaerobic biotransformation of FTOHs also occurs, particularly in environments like anaerobic digester sludge at wastewater treatment plants. nih.gov While the transformation pathways share some similarities with aerobic processes, the product distribution and reaction efficiencies can differ significantly.

Research on 6:2 FTOH and 8:2 FTOH under methanogenic conditions revealed that they were transformed into their corresponding FTCAs and FTUCAs, as well as polyfluorinated x:3 acids (e.g., 5:3 acid and 7:3 acid). nih.gov However, the anaerobic pathway appears to be inefficient at shortening the perfluoroalkyl chain to form PFCAs. nih.gov For example, the anaerobic biotransformation of 6:2 and 8:2 FTOH resulted in very low yields of perfluorohexanoic acid (PFHxA) and perfluorooctanoic acid (PFOA), respectively. nih.gov This suggests that while FTOH-based products may be transformed under anaerobic conditions, they are not likely a major source of the PFCAs commonly detected in anaerobic environmental matrices. nih.gov

The biotransformation of FTOHs leads to a complex mixture of intermediate and terminal metabolites. The specific products and their yields depend on the parent compound, the microbial species involved, and the environmental conditions (aerobic vs. anaerobic). acs.orgresearchgate.net Based on studies of analogous FTOHs, the microbial degradation of this compound is expected to produce a range of poly- and perfluorinated substances.

Key classes of identified metabolites from FTOH biotransformation include:

Perfluorocarboxylic Acids (PFCAs) : These are persistent end-products of FTOH degradation. Shorter-chain FTOHs like 6:2 FTOH are known precursors to compounds such as perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA). acs.orglandandgroundwater.com

Polyfluorinated Carboxylic Acids : These include x:3 fluorotelomer carboxylic acids (x:3 FTCAs), which are major metabolites observed in both aerobic and anaerobic studies. acs.orgnih.gov For example, 6:2 FTOH biotransformation yields significant amounts of 5:3 acid. acs.org

Transient Intermediates : A variety of transient products are formed, including fluorotelomer aldehydes (FTALs), fluorotelomer carboxylic acids (FTCAs), and unsaturated fluorotelomer carboxylic acids (FTUCAs). researchgate.netlandandgroundwater.com

The table below summarizes common transformation products identified from the biotransformation of various FTOHs, which serve as analogues for predicting the metabolites of this compound.

| Metabolite Class | Specific Compound Example | Parent FTOH Example | Reference |

|---|---|---|---|

| Perfluorocarboxylic Acid (PFCA) | Perfluorooctanoic acid (PFOA) | 8:2 FTOH | nih.govresearchgate.net |

| Perfluorocarboxylic Acid (PFCA) | Perfluorohexanoic acid (PFHxA) | 6:2 FTOH | acs.orglandandgroundwater.com |

| Perfluorocarboxylic Acid (PFCA) | Perfluoropentanoic acid (PFPeA) | 6:2 FTOH | acs.orglandandgroundwater.com |

| Polyfluorinated Carboxylic Acid | 7:3 Acid [F(CF2)7CH2CH2COOH] | 8:2 FTOH | nih.govresearchgate.net |

| Polyfluorinated Carboxylic Acid | 5:3 Acid [F(CF2)5CH2CH2COOH] | 6:2 FTOH | acs.orgnih.gov |

| Unsaturated Carboxylic Acid | 8:2 FTUCA [F(CF2)7CF=CHCOOH] | 8:2 FTOH | nih.govresearchgate.net |

| Unsaturated Carboxylic Acid | 6:2 FTUCA [F(CF2)5CF=CHCOOH] | 6:2 FTOH | nih.gov |

| Saturated Carboxylic Acid | 8:2 FTCA [F(CF2)8CH2COOH] | 8:2 FTOH | nih.gov |

| Saturated Carboxylic Acid | 6:2 FTCA [F(CF2)6CH2COOH] | 6:2 FTOH | nih.gov |

Abiotic Degradation Processes

In addition to microbial processes, abiotic factors can contribute to the transformation of this compound in the environment. These processes are primarily driven by chemical reactions such as photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Studies on 8:2 FTOH have shown that it undergoes indirect photolysis in aqueous environments, with direct photolysis being insignificant. researchgate.net The primary degradation agent in this process is the hydroxyl radical (•OH). researchgate.net

The rate of photolysis is influenced by water chemistry. For example, the presence of nitrate (B79036) can promote the reaction, while dissolved organic carbon can inhibit it. researchgate.net The photolytic degradation of 8:2 FTOH in various water systems resulted in half-lives ranging from approximately 30 to 163 hours. researchgate.net

The major transformation products identified from the photolysis of 8:2 FTOH were the 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and perfluorooctanoate (PFOA). Minor products included the 8:2 fluorotelomer unsaturated acid (8:2 FTUCA) and perfluorononanoate (PFNA). researchgate.net This indicates that, similar to biotransformation, abiotic photolysis can also be a source of persistent PFCAs in the environment.

The chemical structure of this compound, characterized by a highly stable perfluorinated carbon chain, imparts significant chemical resistance. smolecule.com While the alcohol functional group can undergo typical chemical reactions like esterification, oxidation, or dehydration, the carbon-fluorine bonds of the main chain are exceptionally strong, making the molecule resistant to hydrolysis under normal environmental conditions. smolecule.com Therefore, hydrolysis is not considered a significant degradation pathway for FTOHs in the environment.

Role of this compound as a Precursor to Terminal Perfluorinated Carboxylic Acids (PFCAs)

Both biotic and abiotic processes can transform this compound into stable perfluorinated carboxylic acids (PFCAs). While much of the detailed research has focused on shorter-chain fluorotelomer alcohols (FTOHs) like 8:2 FTOH, the fundamental degradation pathways are understood to be applicable across the FTOH class, including long-chain variants like 12:2 FTOH. researchgate.netrsc.org

The primary biotransformation pathway occurs under aerobic conditions and involves a series of oxidation steps. researchgate.net This process has been observed in various environmental matrices, including soil and activated sludge, as well as in biological systems such as microbial cultures and mammals. researchgate.netrsc.org

The generalized aerobic biotransformation pathway is as follows:

Initial Oxidation: The first step is the oxidation of the alcohol group of this compound to form the corresponding aldehyde, 2-(Perfluorododecyl)ethanal (12:2 FTAL). This is a transient and highly reactive intermediate. researchgate.net

Aldehyde Oxidation: The 12:2 FTAL is rapidly oxidized further to create 2-(Perfluorododecyl)ethanoic acid, also known as 12:2 fluorotelomer carboxylic acid (12:2 FTCA). researchgate.net

Further Transformation: From 12:2 FTCA, the pathway can branch, leading to a variety of other polyfluorinated intermediates and ultimately to the formation of terminal PFCAs. researchgate.netnih.gov A key intermediate is the 12:2 fluorotelomer unsaturated carboxylic acid (12:2 FTUCA), formed through dehydrohalogenation. researchgate.net Subsequent steps involving mechanisms analogous to beta-oxidation are thought to cleave carbon atoms from the non-fluorinated portion of the molecule, eventually yielding stable PFCAs. nih.gov

Abiotic degradation, particularly atmospheric oxidation, also serves as a significant pathway for the conversion of volatile FTOHs into PFCAs. wikipedia.orgresearchgate.net Volatilized this compound can react with hydroxyl radicals in the atmosphere, initiating a degradation cascade that ultimately produces PFCAs, which can then be deposited in remote locations. rsc.orgresearchgate.net

The expected terminal PFCA products from the degradation of this compound are primarily perfluorododecanoic acid (PFDoA) and perfluoroundecanoic acid (PFUnA), along with smaller yields of shorter-chain PFCAs. rsc.orgnih.gov

| Precursor | Intermediate Compound Name | Abbreviation | Role in Pathway |

|---|---|---|---|

| This compound | 2-(Perfluorododecyl)ethanal | 12:2 FTAL | Initial, transient product of alcohol oxidation. researchgate.net |

| This compound | 2-(Perfluorododecyl)ethanoic Acid | 12:2 FTCA | Product of aldehyde oxidation; a key intermediate. researchgate.net |

| This compound | 2-(Perfluorododecyl)ethenoic Acid | 12:2 FTUCA | Unsaturated acid formed from 12:2 FTCA; precedes PFCA formation. researchgate.net |

| This compound | Perfluorododecanoic Acid | PFDoA | Terminal, persistent degradation product. |

| This compound | Perfluoroundecanoic Acid | PFUnA | Terminal, persistent degradation product. |

Formation of Other Polyfluoroalkyl Substances from this compound

During the transformation of this compound to terminal PFCAs, several other polyfluoroalkyl substances are formed as transient or stable intermediates. These compounds are structurally distinct from the parent alcohol and the final PFCA products.

The primary intermediate polyfluoroalkyl substances generated from this compound include the aforementioned 12:2 FTAL, 12:2 FTCA, and 12:2 FTUCA. researchgate.net In addition to these, other polyfluorinated acids may be formed. For example, studies on other FTOHs have identified the formation of (n-1):3 acids (e.g., 5:3 FTCA from 6:2 FTOH). rsc.orgnih.gov By analogy, the formation of an 11:3 FTCA from 12:2 FTOH is a plausible intermediate step. These x:3 acids are characterized by having three non-fluorinated carbon atoms in their structure.

It is important to note that the degradation pathways of FTOHs are distinct from those of other major PFAS precursor classes. There is no scientific evidence to suggest that this compound degrades to form fluorotelomer sulfonates or perfluoroalkane sulfonamido compounds. Instead, fluorotelomer sulfonates (FTSs) are recognized as a separate class of precursors that can themselves degrade, in some cases forming FTOHs as an intermediate before further transformation to PFCAs. nih.gov Perfluoroalkane sulfonamido compounds are precursors to perfluoroalkane sulfonic acids (PFSAs), such as PFOS, and follow entirely different degradation pathways. nih.gov

| Compound Name | Abbreviation | Chemical Family | Description |

|---|---|---|---|

| 2-(Perfluorododecyl)ethanal | 12:2 FTAL | Polyfluorinated Aldehyde | A short-lived intermediate resulting from the initial oxidation of the parent alcohol. researchgate.net |

| 2-(Perfluorododecyl)ethanoic Acid | 12:2 FTCA | Polyfluorinated Carboxylic Acid | A more stable intermediate that is a central branching point for further degradation. researchgate.net |

| 2-(Perfluorododecyl)ethenoic Acid | 12:2 FTUCA | Unsaturated Polyfluorinated Carboxylic Acid | An important intermediate in the pathway leading to the cleavage of the molecule and PFCA formation. researchgate.net |

| 3H,3H,4H,4H...-Perfluorotetradecanoic Acid | 11:3 FTCA | Polyfluorinated Carboxylic Acid | A potential intermediate acid formed during biotransformation, analogous to pathways observed for other FTOHs. rsc.org |

Theoretical and Computational Investigations of 2 Perfluorododecyl Ethanol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are employed to determine the fundamental electronic and structural properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to yield information about molecular geometry, electron distribution, and energy levels. For 2-(Perfluorododecyl)ethanol, these methods can predict key descriptors that govern its reactivity and interactions.

High-level computational methods, such as the coupled-cluster CCSD(T) approach, are considered a gold standard for accuracy in quantum chemistry, providing reliable data on molecular properties. chemrxiv.org Such calculations can determine iso-density surfaces, which represent the molecule's surface and are crucial for understanding intermolecular interactions. chemrxiv.org

Key Molecular Properties:

Optimized Geometry: Calculations can determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Electron Density and Distribution: These calculations reveal the distribution of electrons within the molecule, highlighting the electronegative fluorine atoms and the polar hydroxyl group. This distribution is key to understanding the molecule's dipole moment and its interaction with polar and non-polar media.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For this compound, the HOMO is likely localized around the oxygen atom of the hydroxyl group, making it susceptible to electrophilic attack and oxidation. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability.

Computed Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₅F₂₅O | PubChem |

| Molecular Weight | 664.15 g/mol | Computed by PubChem 2.2 |

| Exact Mass | 663.9941188 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 663.9941188 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 20.2 Ų | Computed by PubChem 2.2 |

| Heavy Atom Count | 40 | PubChem |

| Complexity | 909 | Computed by PubChem 2.2 |

This data is based on computational models and may vary based on the specific software and methods used.

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netarxiv.org By simulating the interactions between this compound and its surrounding environment (such as water, soil organic matter, or air-water interfaces), MD can provide a nanoscale view of its behavior.

Due to its amphiphilic nature—a long, hydrophobic/lipophobic perfluorinated tail and a hydrophilic alcohol head group—this compound is expected to exhibit strong interfacial activity. MD simulations can model this behavior by:

Simulating Air-Water Interface Interactions: These simulations can show how molecules of this compound orient themselves at the boundary between water and air, with the hydroxyl group interacting with water and the fluorinated tail extending into the air. This is crucial for understanding its potential to be transported in atmospheric aerosols.

Modeling Interactions with Soil Organic Matter: MD can simulate the binding and diffusion of this compound within complex organic matrices, helping to predict its mobility and persistence in soil environments.

Investigating Aggregation Behavior: Simulations can predict whether molecules of this compound will form micelles or other aggregates in aqueous solutions, which affects its transport and bioavailability.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces between atoms and predict their subsequent motion. scribd.com

Predictive Modeling of Environmental Fate Parameters (e.g., Henry's Law Constants)

Predictive models, particularly Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), are essential for estimating the environmental fate of chemicals when experimental data is scarce. nih.govnih.gov These models use molecular descriptors (derived from the chemical structure) to predict physicochemical properties and environmental parameters.

Open-source tools like OPEn structure-activity/property Relationship App (OPERA) have been developed to provide robust predictions for regulatory purposes, based on curated datasets and following OECD principles. nih.govresearchgate.net

For this compound, these models can predict key fate parameters:

| Environmental Fate Parameter | Description | Importance for this compound |

| Henry's Law Constant (HLC) | Describes the partitioning of a chemical between air and water. | A key parameter for assessing the potential for volatilization from water bodies and subsequent long-range atmospheric transport. ufz.de |

| Octanol-Water Partition Coefficient (Kow) | Measures the ratio of a chemical's concentration in octanol (B41247) versus water, indicating its lipophilicity. | Predicts the tendency of the compound to bioaccumulate in fatty tissues of organisms. |

| Soil Adsorption Coefficient (Koc) | Describes the partitioning of a chemical between soil organic carbon and water. | Indicates the mobility of the compound in soil and its potential to leach into groundwater. |

| Biodegradation Half-Life | Estimates the time required for half of the chemical to be broken down by microorganisms. | Helps assess the persistence of the compound in the environment. |

These predictive models are crucial for performing environmental risk assessments for data-poor compounds like many PFAS. witpress.com

Structure-Activity Relationship (SAR) Studies for Transformation Pathways

Structure-Activity Relationship (SAR) studies establish connections between a molecule's chemical structure and its biological or chemical activity. nih.govcollaborativedrug.com For environmental science, SAR is used to predict the likely transformation pathways of a compound by identifying the most reactive parts of its structure.

For this compound, the primary reactive site is the primary alcohol (-CH₂OH) group. SAR analysis suggests several potential transformation pathways:

Oxidation: The alcohol group is susceptible to oxidation, a common biotic and abiotic process. This can lead to the formation of a corresponding aldehyde (2-(Perfluorododecyl)ethanal) and subsequently a carboxylic acid (2-(Perfluorododecyl)ethanoic acid). These acidic transformation products are often more mobile and persistent in the environment.

Esterification: The alcohol can react with acids to form esters. drugdesign.org

Conjugation: In biological systems, the alcohol group can undergo conjugation reactions (e.g., glucuronidation or sulfation), which is a primary mechanism for detoxification and excretion in organisms.

SAR helps in hypothesizing the initial steps of degradation, which can then be investigated further through experimental studies or more advanced computational modeling. drugdesign.org

Computational Approaches for Identifying Novel Transformation Products

Building on SAR principles, advanced computational systems are used to predict the formation of novel transformation products. These tools use expert-defined reaction rules and metabolic simulators to forecast the likely metabolites and degradation products of a parent compound.

For this compound, these computational approaches would systematically model the known and plausible reactions that fluorotelomer alcohols undergo in various environmental and biological systems. This includes:

Modeling Biotic Degradation: Simulating the enzymatic reactions that can occur in microorganisms or higher organisms. This could confirm the oxidation pathway to the corresponding fluorotelomer carboxylic acid.

Predicting Abiotic Degradation: Modeling reactions initiated by environmental factors like hydroxyl radicals in the atmosphere.

Identifying Persistent Products: Computational models are particularly valuable for identifying terminal transformation products that are highly persistent, such as the perfluorinated carboxylic acids (PFCAs) that are often the final degradation products of fluorotelomer compounds. For instance, studies on similar compounds like 10:2 FTOH have identified transformation products such as the 9:3 Acid. researchgate.net

These computational predictions are vital for guiding analytical chemists in searching for previously unknown transformation products in environmental samples, thus providing a more complete picture of the environmental burden of PFAS.

Role of 2 Perfluorododecyl Ethanol in Advanced Materials Research and Sustainable Chemistry

Material Science Applications of Fluorinated Alcohols and Related Derivatives

Fluorinated alcohols, including 2-(Perfluorododecyl)ethanol and its derivatives, are utilized in material science for the unique combination of properties imparted by the highly stable carbon-fluorine bond. smolecule.comnih.gov These compounds are instrumental in creating surfaces with very low energy, which translates to high hydrophobicity (water repellency) and oleophobicity (oil repellency). smolecule.com The presence of the long perfluorodecyl chain enhances thermal stability and chemical resistance, making materials durable in harsh conditions. smolecule.com

Key applications in material science stem from these properties. Fluorotelomer alcohols serve as building blocks for fluorinated surfactants and polymers used in a variety of industrial and consumer products. alsglobal.comutoronto.ca Their ability to dramatically lower surface tension is leveraged in coatings, paints, and polishes. smolecule.comutoronto.ca For instance, research has shown that this compound can help achieve ultra-low surface tensions between 15.5 and 17.2 mN/m, a critical factor for high-performance protective coatings. smolecule.com

| Property | Description | Application |

|---|---|---|

| Low Surface Energy | The perfluorinated chain creates surfaces that are not easily wetted by liquids. | Water and oil repellent coatings for textiles, paper, and leather. smolecule.compca.state.mn.us |

| High Thermal Stability | The strength of the C-F bond provides resistance to high temperatures. | Component in lubricants and sealants for demanding environments. smolecule.com |

| Chemical Resistance | Inertness to many chemicals and environmental factors. | Protective coatings for industrial equipment and electronics. smolecule.com |

| Surfactant Activity | Amphiphilic nature allows it to reduce surface tension between liquids. | Intermediate in the synthesis of high-performance surfactants. alsglobal.com |

Research on the Incorporation of this compound into Polymeric Structures

A primary role of this compound in advanced materials is its use as a monomer or intermediate in the synthesis of side-chain fluorinated polymers (SCFPs). nih.govrsc.org These polymers are distinct from fluoropolymers like PTFE, as they consist of a non-fluorinated backbone (e.g., acrylate (B77674) or urethane) with fluorinated side chains attached. nih.govfluoropolymerpartnership.comfluoropolymers.eu The this compound molecule provides the fluorinated side chain, which orients at the surface of the material to impart the desired repellent properties. fluoropolymers.eu

The synthesis process typically involves converting the alcohol group of 10:2 FTOH into a reactive group, such as an acrylate or methacrylate (B99206) ester. wikipedia.org This fluorinated monomer is then copolymerized with non-fluorinated monomers to create the final polymer structure. researchgate.net The properties of the resulting SCSP can be tailored by adjusting the ratio of fluorinated to non-fluorinated monomers.

Research has also identified that unreacted this compound can remain as a residual substance in commercial fluorinated polymers and surfactants. wikipedia.org Studies have shown that these residual alcohols can constitute a significant portion of the material, which has implications for the material's life cycle and environmental impact. rsc.org

| Research Area | Key Findings | Reference |

|---|---|---|

| Polymer Architecture | Used to create side-chain fluorinated polymers (SCFPs) with a non-fluorinated backbone and fluorinated side chains. | nih.govresearchgate.net |

| Synthesis Route | Typically converted to an acrylate or methacrylate monomer before being copolymerized. | wikipedia.org |

| Surface Properties | The fluorinated side chains migrate to the polymer-air interface, creating a low-energy, repellent surface. | fluoropolymers.eu |

| Residual Monomers | Unreacted 10:2 FTOH can be present in final polymer formulations, potentially being released over the product's lifetime. | wikipedia.orgrsc.org |

Investigation of this compound as a Component in Specialized Chemical Formulations

The unique surface-active properties of this compound and its derivatives make them valuable components in a range of specialized chemical formulations. smolecule.com They are key ingredients in products designed to provide water, soil, and stain resistance to textiles, carpets, and paper products. pca.state.mn.usfluoropolymers.eu

In the formulation of coatings, 10:2 FTOH-derived substances act as leveling agents and wetting agents, ensuring a smooth and uniform application. bmuv.de The compound has also been identified in food contact materials, where it is used to prevent grease and water from soaking through paper and board packaging. nih.govnih.govnih.gov Furthermore, fluorotelomer alcohols have been used as intermediates in the manufacture of aqueous film-forming foams (AFFF) for firefighting, although the industry is actively moving towards fluorine-free alternatives due to environmental concerns. alsglobal.comacs.org

Development of Novel Materials with Reduced Environmental Footprint Utilizing Fluorinated Components

The development of materials with a reduced environmental footprint is a central theme in modern chemistry, and the use of fluorinated components like this compound is a key area of this research. researchgate.net While the persistence of long-chain perfluorinated compounds is a significant concern, fluorine chemistry continues to offer performance characteristics that are difficult to achieve with other substances. nih.gov

One major area of research is the shift from long-chain fluorinated compounds (like C10, found in 10:2 FTOH) to shorter-chain alternatives (such as C6 or C4). researchgate.net Shorter-chain fluorinated compounds are generally considered to have a lower potential for bioaccumulation.